REACTION_CXSMILES
|
[N:1]([C:4]1[CH:5]=[CH:6][C:7]([F:10])=[N:8][CH:9]=1)=[N+:2]=[N-:3].[C:11](OC=C)(=O)[CH3:12]>>[N:1]1([C:4]2[CH:5]=[CH:6][C:7]([F:10])=[N:8][CH:9]=2)[CH:12]=[CH:11][N:3]=[N:2]1
|
Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=CC(=NC1)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried high pressure sealable vessel
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
charged with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
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Details
|
Minimal dichloromethane was added to the reaction (just enough
|
Type
|
DISSOLUTION
|
Details
|
to dissolve solids that
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
upon cooling) and the solution
|
Type
|
CUSTOM
|
Details
|
directly chromatographed on silica gel (Biotage™ size 40S column)
|
Type
|
WASH
|
Details
|
eluting with 20-50% ethyl acetate/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)C=1C=CC(=NC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |